molecular formula C11H7FN2 B117291 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile CAS No. 148901-51-3

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile

Cat. No. B117291
M. Wt: 186.18 g/mol
InChI Key: NPZSWZGYPPDMFS-UHFFFAOYSA-N
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Description

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile is a chemical compound that belongs to the class of aromatic compounds. It has a molecular weight of 186.18 g/mol .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile is C11H7FN2. The InChI code is 1S/C10H6FN3/c11-9-3-1-4-10(8(9)7-12)14-6-2-5-13-14/h1-6H .


Physical And Chemical Properties Analysis

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile is a powder at room temperature .

Scientific Research Applications

Photochemical Mechanisms and Solvent Interactions

One significant application of a compound similar to 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile, specifically 4-(1H-pyrrol-1-yl)benzonitrile (PBN), lies in its unique behavior in photochemical mechanisms. It exhibits dual fluorescence in weakly polar environments, a characteristic attributed to its structure as an intramolecular donor-acceptor molecule. Theoretical studies using high-level ab initio methods have elucidated the interaction of this compound with various solvents and its photochemical reaction mechanism, significantly enhancing the understanding of its fluorescence behavior. Such understanding is crucial for applications in fields like photochemistry and materials science, where solvent polarity and molecular structure play a critical role in the performance of molecular materials (Bohnwagner, Burghardt, & Dreuw, 2016).

Chemical Synthesis and Transformation

In another realm, derivatives of 2-Fluoro-pyrrolines, closely related to 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile, have been synthesized through a domino reaction involving difluorocarbene with N-substituted ketimines. This process highlights a method of forming fluorinated azomethine ylides, leading to 1,3-dipolar cycloaddition and dehydrofluorination. Such methodologies are fundamental in organic chemistry and materials science, where the formation of novel compounds can lead to the development of new materials or pharmaceuticals (Novikov, Khlebnikov, & Shevchenko, 2003).

Radiopharmaceutical Applications

Moreover, derivatives of similar compounds, such as 3-fluoro-5-[(pyridin-3-yl)ethynyl] benzonitrile ([18F]FPEB), have been utilized in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging. This showcases the compound's relevance in medical diagnostics, particularly in neuroimaging, providing valuable tools for understanding and diagnosing neurological conditions (Liang et al., 2014).

Crystal Structure and Intermolecular Interactions

Furthermore, compounds structurally similar to 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile have been analyzed for their crystal structures and intermolecular interactions. For instance, derivatives like 2-[(4-fluorophenyl)iminomethyl]pyrrole have been studied for their crystal formations and the nature of their hydrogen bonding, offering insights into molecular packing and interaction, which is crucial for the development of materials with specific structural and functional properties (Gomes et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-fluoro-6-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZSWZGYPPDMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371562
Record name 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile

CAS RN

148901-51-3
Record name 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148901-51-3
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